1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
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Overview
Description
1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a pyrrolidine sulfonyl group, and a dihydropyridinone core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine sulfonyl chloride, which is then reacted with a chlorophenylmethyl derivative. The final step involves the cyclization of the intermediate to form the dihydropyridinone core under controlled conditions, such as specific temperatures and the use of catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dihydropyridinone core to a fully saturated pyridinone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, fully saturated pyridinones, and various substituted derivatives.
Scientific Research Applications
1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound in drug discovery for various therapeutic areas.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one: shares similarities with other pyrrolidine and dihydropyridinone derivatives.
Pyrrolidine-2-one: Another compound with a pyrrolidine ring, but lacking the chlorophenyl and sulfonyl groups.
Dihydropyridinone derivatives: Compounds with similar core structures but different substituents.
Uniqueness: The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 1-[(4-chlorophenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a synthetic derivative with potential biological activities. This article reviews its pharmacological properties, focusing on its antibacterial, enzyme inhibition, and anticancer activities, supported by data tables and relevant case studies.
Chemical Structure
The molecular formula of the compound is C21H23ClN4O3S. The structure features a pyrrolidine sulfonyl group attached to a dihydropyridine core, which is known for various biological activities.
Antibacterial Activity
Research has shown that derivatives of compounds similar to This compound exhibit significant antibacterial properties. In a study, synthesized compounds demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis, with varying efficacy against other bacterial strains.
Table 1: Antibacterial Activity of Related Compounds
Compound ID | Bacterial Strain | Zone of Inhibition (mm) | IC50 (µM) |
---|---|---|---|
7l | Salmonella typhi | 15 | 2.14 ± 0.003 |
7m | Bacillus subtilis | 18 | 0.63 ± 0.001 |
7n | E. coli | 10 | 2.17 ± 0.006 |
7o | Staphylococcus aureus | 12 | 1.13 ± 0.003 |
These findings indicate that modifications to the sulfonamide structure can enhance antibacterial potency.
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. The results indicated strong inhibitory activity against urease, which plays a critical role in various physiological processes.
Table 2: Enzyme Inhibition Data
Compound ID | Enzyme | IC50 (µM) |
---|---|---|
7l | Acetylcholinesterase (AChE) | 21.25 ± 0.15 |
7m | Urease | 2.14 ± 0.002 |
These results suggest that the compound could serve as a lead for developing new enzyme inhibitors for therapeutic applications.
Anticancer Activity
Preliminary studies have indicated potential anticancer activity associated with dihydropyridine derivatives. These compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell growth and survival.
Case Studies
Several case studies have explored the biological effects of similar compounds:
- Study on Antibacterial Properties : A group of synthesized compounds was tested against multiple bacterial strains, revealing that certain modifications enhanced their antibacterial activity significantly.
- Enzyme Interaction Studies : Docking studies have illustrated how these compounds interact with target enzymes at the molecular level, providing insights into their mechanism of action.
- Cancer Cell Line Testing : Compounds were tested on various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3S/c17-14-5-3-13(4-6-14)11-18-12-15(7-8-16(18)20)23(21,22)19-9-1-2-10-19/h3-8,12H,1-2,9-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHYVFNWMVPSLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.